molecular formula C6H4F3NS2 B3221062 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione CAS No. 1204234-85-4

6-((Trifluoromethyl)thio)pyridine-2(3H)-thione

Cat. No.: B3221062
CAS No.: 1204234-85-4
M. Wt: 211.2 g/mol
InChI Key: ZDTCLZGRYMVTRA-UHFFFAOYSA-N
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Description

6-((Trifluoromethyl)thio)pyridine-2(3H)-thione is a compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione typically involves the introduction of a trifluoromethylthio group to a pyridine ring. One common method is the reaction of 6-chloropyridine-2-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-((Trifluoromethyl)thio)pyridine-2(3H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyridine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the thione group provides unique reactivity patterns not observed in carboxylic acid or aldehyde derivatives.

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)-3H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS2/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTCLZGRYMVTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=NC1=S)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247457
Record name 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-85-4
Record name 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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